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molecular formula C8H8N2O2 B8559522 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine

3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine

Cat. No. B8559522
M. Wt: 164.16 g/mol
InChI Key: RCOQBVRYXNKZGE-UHFFFAOYSA-N
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Patent
US07732460B2

Procedure details

A solution of 3-ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (11.58 g) in 1,4-dioxane/water (600 ml/180 ml), cooled in ice, was treated with an aqueous solution of osmium tetroxide (4% w/v, 25 ml) and sodium periodate (43 g). This mixture was allowed to warm to room temperature and after 7 hours under stirring the mixture was evaporated to dryness and azeotroped with 1,4-dioxane. Silica gel, 1,4-dioxane and chloroform were added and the mixture was evaporated to dryness overnight, then added to a silica column (400 g) and chromatographed, eluting with chloroform then 0-100% ethyl acetate in hexane, to afford a white solid (7.55 g, 64%).
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
catalyst
Reaction Step Two
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[N:7][C:6]2[O:9][CH2:10][CH2:11][O:12][C:5]=2[CH:4]=1)=C.I([O-])(=O)(=O)=[O:14].[Na+]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[N:7]1[C:6]2[O:9][CH2:10][CH2:11][O:12][C:5]=2[CH:4]=[C:3]([CH:1]=[O:14])[N:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.58 g
Type
reactant
Smiles
C(=C)C1=CC2=C(N=N1)OCCO2
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
azeotroped with 1,4-dioxane
ADDITION
Type
ADDITION
Details
Silica gel, 1,4-dioxane and chloroform were added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
added to a silica column (400 g)
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with chloroform

Outcomes

Product
Name
Type
product
Smiles
N1=NC(=CC2=C1OCCO2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.55 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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